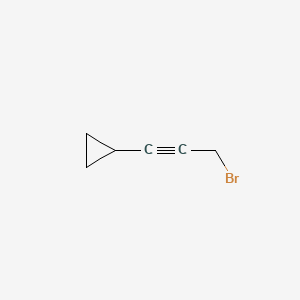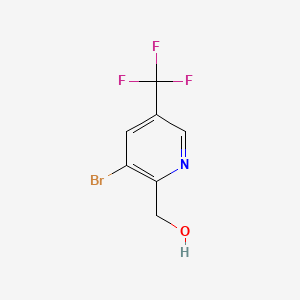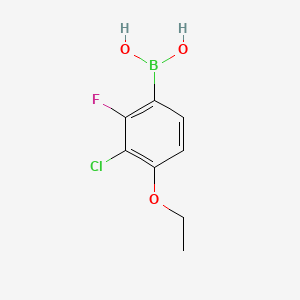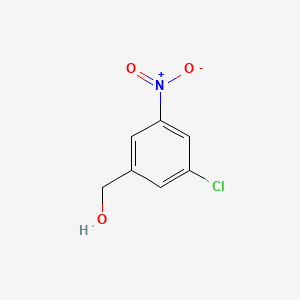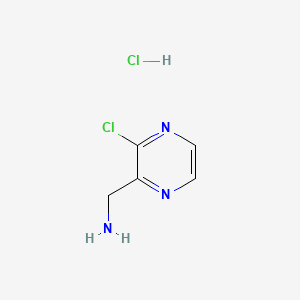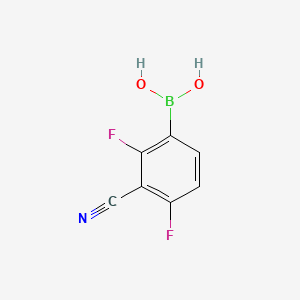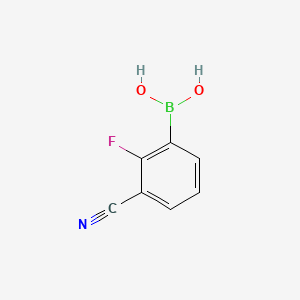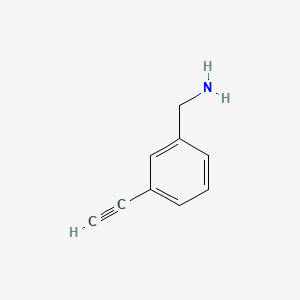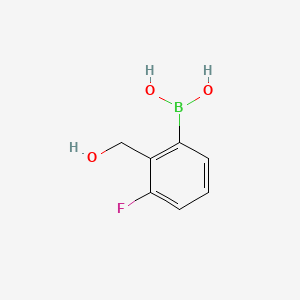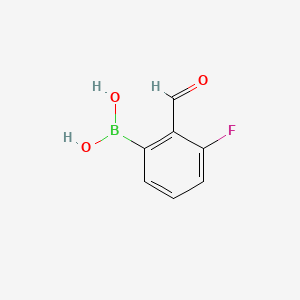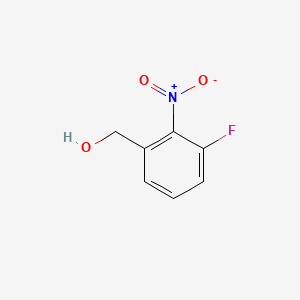
(4-Phenylnaphthalen-1-yl)boronic acid
Descripción general
Descripción
“(4-Phenylnaphthalen-1-yl)boronic acid” is a boronic acid compound with the molecular formula C16H13BO2 . It has a molecular weight of 248.1 g/mol . It appears as a white to very pale yellow crystal or powder .
Synthesis Analysis
Boronic acids, including “(4-Phenylnaphthalen-1-yl)boronic acid”, are known to be formed simply by mixing boronic acids and alcohols under neutral conditions . The equilibrium is in favor of the boronic esters when 1,2- or 1,3-diols are employed as alcohols . This reaction is irreversible, which imparts a clear advantage .Molecular Structure Analysis
The InChI code for “(4-Phenylnaphthalen-1-yl)boronic acid” is1S/C16H13BO2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11,18-19H . The Canonical SMILES is B(C1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3)(O)O . Chemical Reactions Analysis
Boronic acids, including “(4-Phenylnaphthalen-1-yl)boronic acid”, are known to react with alcohols to give boronic esters (boronates) in equilibrium . The equilibrium is shifted to the boronate side when 1,2- or 1,3-diols are employed and the reaction usually proceeds very rapidly simply by mixing without acid or base catalysts .Physical And Chemical Properties Analysis
“(4-Phenylnaphthalen-1-yl)boronic acid” has a molecular weight of 248.1 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 2 rotatable bonds . The topological polar surface area is 40.5 Ų .Aplicaciones Científicas De Investigación
Screening of Phosphorescent Materials
Aryl boronic acids, through cyclic-esterification with dihydric alcohols, have shown promise in screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process enables non-RTP and ML active compounds to become long-lived RTP emitters and bright ML dyes, highlighting the role of cyclic borates in affecting molecular packing structures and intermolecular interactions critical for different optical properties (Zhang et al., 2018).
Advancements in Boronic Acid Derivatives
Research has focused on the synthesis of new derivatives of boronic acids to explore multifunctional compounds for various applications. For instance, introducing an aminophosphonic acid group into a boronic acid provides new opportunities for application in medicine, agriculture, and industrial chemistry. The structural study of these compounds reveals the potential for boronic acids to act as building blocks in complex molecular frameworks (Zhang et al., 2017).
Decarboxylative Borylation
The nickel-catalyzed decarboxylative borylation process replaces carboxylic acid groups with boronic acids and esters across a variety of compounds. This method offers a practical approach to accessing complex boronic acids, facilitating the synthesis of boronic acid drugs like Velcade and Ninlaro, and enabling the discovery of potent human neutrophil elastase (HNE) inhibitors. This advancement underscores the utility of boronic acids in drug discovery and materials science (Li et al., 2017).
Applications in Organic Synthesis
Boronic acids serve as valuable intermediates in organic synthesis, particularly in the Suzuki cross-coupling reaction, which is a pivotal method for forming biphenyls and other complex organic frameworks. Despite challenges in synthesizing heterocyclic boronic acids, these compounds have seen applications in drug synthesis and the development of functional materials, indicating their broad utility in organic chemistry and beyond (Tyrrell & Brookes, 2003).
Nanoparticle Modification for Biological Applications
Phenylboronic-acid-modified nanoparticles have emerged as promising materials for biological and biomedical applications, including antiviral therapies. The modification of nanoparticles with boronic acid moieties enables the creation of "borono-lectins," which have shown potential as viral entry inhibitors, particularly against the Hepatitis C virus. This application highlights the innovative use of boronic acids in developing new therapeutic strategies (Khanal et al., 2013).
Safety And Hazards
Direcciones Futuras
Boronic acids, including “(4-Phenylnaphthalen-1-yl)boronic acid”, are increasingly being used in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Propiedades
IUPAC Name |
(4-phenylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKLSKWOKGVQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670209 | |
| Record name | (4-Phenylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylnaphthalen-1-yl)boronic acid | |
CAS RN |
372521-91-0 | |
| Record name | (4-Phenylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylnaphthalene-1-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


